N-(4-methoxyphenyl)-4-phenoxybutanamide
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Overview
Description
N-(4-methoxyphenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-phenoxybutanamide typically involves the condensation of 4-methoxyaniline with 4-phenoxybutanoic acid. This reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired amide compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl-4-phenoxybutanamide.
Reduction: Formation of N-(4-methoxyphenyl)-4-phenoxybutanamine.
Substitution: Formation of various substituted phenoxybutanamides depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-4-phenoxybutanamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-phenoxyphenyl)acetamide: Similar structure but with an acetamide moiety.
N-(4-methoxyphenyl)-4-phenoxybutanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(4-methoxyphenyl)-4-phenoxybutanamine: Similar structure but with an amine group instead of an amide .
Uniqueness
N-(4-methoxyphenyl)-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and phenoxybutanamide moieties contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-phenoxybutanamide |
InChI |
InChI=1S/C17H19NO3/c1-20-15-11-9-14(10-12-15)18-17(19)8-5-13-21-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,18,19) |
InChI Key |
MAHVEPFTRNZGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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